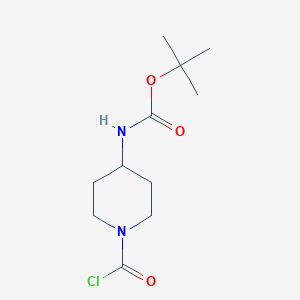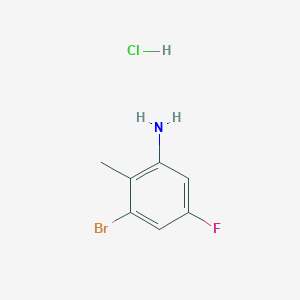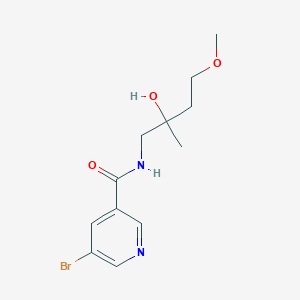
tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves the reaction of tert-butyl N-hydroxycarbamate with different aldehydes or other electrophiles. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles, followed by hydrolysis to yield functionalized carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques, including vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X. These studies provide insights into the optimized geometric parameters, bond lengths, bond angles, and vibrational frequencies, which are in good agreement with experimental data . Additionally, the crystal structures of related compounds, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been determined, revealing interactions such as hydrogen and halogen bonds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives undergo various chemical reactions, which are essential for their utility as building blocks in organic synthesis. For instance, they can react with organometallics to give N-(Boc)hydroxylamines or be deprotected to yield amines or amino alcohols . The reactivity of these compounds can also be influenced by their protonation sites and dissociation mechanisms, as studied in mass spectrometric assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are closely related to their molecular structure and reactivity. The studies on vibrational frequencies and molecular orbital energies provide valuable information on the stability and reactivity of these compounds . The crystallographic analysis helps understand the solid-state properties and potential intermolecular interactions .
Applications De Recherche Scientifique
Human Biomonitoring and Environmental Exposure
Research by Scherer et al. (2020) on the fragrance chemical lysmeral, which includes a tert-butyl group, involved human biomonitoring in urine samples. The study revealed a decreasing trend over time in exposure to lysmeral, highlighting the importance of monitoring environmental exposure to chemicals with tert-butyl groups. This work emphasizes the relevance of such compounds in environmental health studies (Scherer et al., 2020).
Occupational Exposure and Safety
Perbellini et al. (2003) investigated occupational exposure to methyl tert-butyl ether (MTBE) at an oil refinery, providing insights into workplace safety and health risks associated with tert-butyl compounds. This research is crucial for developing safety guidelines and exposure limits in occupational settings (Perbellini et al., 2003).
Toxicokinetics and Human Health
A study by Nihlen et al. (1999) on the toxicokinetics of MTBE and its characterization in humans underlines the metabolic pathways and potential health implications of tert-butyl compounds. Such research is vital for understanding the health effects of chemical exposure and for the development of therapeutic interventions (Nihlen et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-6-14(7-5-8)9(12)15/h8H,4-7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPTVKFUHCILIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)
![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)